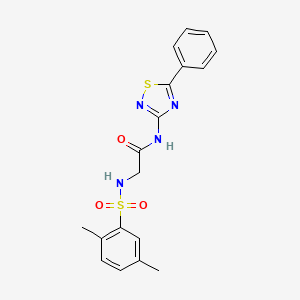

2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel synthetic derivative that incorporates a sulfonamide group and a thiadiazole moiety. This unique structure is associated with a variety of biological activities, making it a subject of interest in medicinal chemistry. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2S with a molecular weight of approximately 342.41 g/mol. The presence of the thiadiazole ring is particularly significant due to its established pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O2S |

| Molecular Weight | 342.41 g/mol |

| Functional Groups | Sulfonamide, Thiadiazole |

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds similar to this derivative have demonstrated IC50 values as low as 0.28μg/mL, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .

- HL-60 (Acute Promyelocytic Leukemia) : Similar structures have been shown to down-regulate key proteins involved in cancer progression, such as MMP2 and VEGFA .

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against various bacterial strains:

- E. coli : Demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- C. albicans : The compound has also shown antifungal activity against this yeast strain.

Study 1: Synthesis and Evaluation

A study synthesized various thiadiazole derivatives and evaluated their biological activities. Among these, compounds similar to our target exhibited notable antiplatelet activity with IC50 values around 39±11μM when tested against platelet aggregation induced by ADP . This suggests potential applications in cardiovascular therapies.

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of thiadiazole-based compounds. The study found that structural modifications could significantly enhance activity against cancer cell lines, with some compounds achieving IC50 values lower than those of existing chemotherapeutics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits a range of pharmacological properties that position it as a candidate for drug development:

- Anticancer Activity : Compounds containing the thiadiazole moiety have been reported to possess anticancer properties. Studies have shown that derivatives similar to 2-(2,5-dimethylbenzenesulfonamido)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can inhibit the growth of various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. For instance, certain analogs demonstrated GI50 values ranging from 0.74 to 10.0 μg/mL against these cell lines, indicating their potential as anticancer agents .

- Neuroprotective Effects : Research indicates that some thiadiazole derivatives can protect neuronal cells from damage induced by oxidative stress. A study highlighted that specific compounds could shield PC12 cells from sodium nitroprusside-induced cytotoxicity, showcasing their neuroprotective capabilities .

The biological activity of this compound extends beyond anticancer effects:

- Carbonic Anhydrase Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases. Monosubstituted variants of thiadiazole derivatives exhibited superior inhibitory activity compared to disubstituted ones .

Synthesis and Structural Insights

The synthesis of this compound involves strategic modifications to the thiadiazole and sulfonamide frameworks:

- Targeted Synthesis : Researchers have focused on synthesizing analogs with varied substituents on the phenyl ring to enhance biological activity. The structure–activity relationship studies have indicated that the nature of substituents significantly influences the pharmacological profile of these compounds .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Anticancer evaluation | Identified compounds with IC50 values <10 μg/mL against HCT116 and MCF-7 cells. |

| Study B | Neuroprotection | Compound showed protective effects against oxidative stress in neuronal cells. |

| Study C | Carbonic anhydrase inhibition | Monosubstituted derivatives demonstrated enhanced inhibitory activity compared to disubstituted ones. |

Propiedades

IUPAC Name |

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-8-9-13(2)15(10-12)27(24,25)19-11-16(23)20-18-21-17(26-22-18)14-6-4-3-5-7-14/h3-10,19H,11H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTVOWGVTPLOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.